Unii-4twn6szb8W

Ulcerative Colitis Enema Clinical Trial

UNII-4TWN6SZ8W refers to Alicaforsen Sodium, also known as ISIS-2302, a 20-base phosphorothioate-modified antisense oligonucleotide. It is designed to bind to human intercellular adhesion molecule-1 (ICAM-1) mRNA, thereby inhibiting the production of ICAM-1 protein, a key mediator in leukocyte adhesion and migration to sites of inflammation.

Molecular Formula C192H225N75Na19O98P19S19
Molecular Weight 6786 g/mol
CAS No. 331257-52-4
Cat. No. B15623113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-4twn6szb8W
CAS331257-52-4
Molecular FormulaC192H225N75Na19O98P19S19
Molecular Weight6786 g/mol
Structural Identifiers
InChIInChI=1S/C192H244N75O98P19S19.19Na/c1-76-40-256(190(286)245-169(76)270)136-30-89(357-376(299,395)314-50-106-84(25-131(334-106)251-15-7-122(196)230-185(251)281)351-370(293,389)312-49-105-87(28-134(333-105)254-18-10-125(199)233-188(254)284)355-374(297,393)323-59-115-97(38-145(343-115)266-74-225-154-167(266)238-180(208)243-175(154)276)364-381(304,400)319-55-111-90(31-137(339-111)257-41-77(2)170(271)246-191(257)287)356-375(298,394)313-46-102-81(22-128(330-102)248-12-4-119(193)227-182(248)278)348-366(289,385)308-44-100-79(269)20-127(328-100)259-67-218-147-156(201)210-63-214-160(147)259)110(338-136)54-318-380(303,399)359-92-33-139(260-68-219-148-157(202)211-64-215-161(148)260)340-112(92)56-320-373(296,392)354-88-29-135(255-19-11-126(200)234-189(255)285)336-108(88)52-316-379(302,398)363-96-37-144(265-73-224-153-166(265)237-179(207)242-174(153)275)346-118(96)62-326-384(307,403)365-98-39-146(267-75-226-155-168(267)239-181(209)244-176(155)277)344-116(98)60-324-377(300,396)358-91-32-138(258-42-78(3)171(272)247-192(258)288)337-109(91)53-317-371(294,390)352-85-26-132(252-16-8-123(197)231-186(252)282)335-107(85)51-315-378(301,397)362-95-36-143(264-72-223-152-165(264)236-178(206)241-173(152)274)345-117(95)61-325-383(306,402)361-94-35-141(262-70-221-150-159(204)213-66-217-163(150)262)342-114(94)58-322-382(305,401)360-93-34-140(261-69-220-149-158(203)212-65-216-162(149)261)341-113(93)57-321-372(295,391)353-86-27-133(253-17-9-124(198)232-187(253)283)332-104(86)48-311-369(292,388)350-83-24-130(250-14-6-121(195)229-184(250)280)331-103(83)47-310-368(291,387)349-82-23-129(249-13-5-120(194)228-183(249)279)329-101(82)45-309-367(290,386)347-80-21-142(327-99(80)43-268)263-71-222-151-164(263)235-177(205)240-172(151)273;;;;;;;;;;;;;;;;;;;/h4-19,40-42,63-75,79-118,127-146,268-269H,20-39,43-62H2,1-3H3,(H,289,385)(H,290,386)(H,291,387)(H,292,388)(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H,299,395)(H,300,396)(H,301,397)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H2,193,227,278)(H2,194,228,279)(H2,195,229,280)(H2,196,230,281)(H2,197,231,282)(H2,198,232,283)(H2,199,233,284)(H2,200,234,285)(H2,201,210,214)(H2,202,211,215)(H2,203,212,216)(H2,204,213,217)(H,245,270,286)(H,246,271,287)(H,247,272,288)(H3,205,235,240,273)(H3,206,236,241,274)(H3,207,237,242,275)(H3,208,238,243,276)(H3,209,239,244,277);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,366?,367?,368?,369?,370?,371?,372?,373?,374?,375?,376?,377?,378?,379?,380?,381?,382?,383?,384?;;;;;;;;;;;;;;;;;;;/m0.................../s1
InChIKeyJMLGXYWHNOKLBE-HOTXNYTESA-A
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alicaforsen Sodium (UNII-4TWN6SZ8W): Procurement Guide for an ICAM-1 Antisense Oligonucleotide in Inflammatory Bowel Disease Research


UNII-4TWN6SZ8W refers to Alicaforsen Sodium, also known as ISIS-2302, a 20-base phosphorothioate-modified antisense oligonucleotide [1]. It is designed to bind to human intercellular adhesion molecule-1 (ICAM-1) mRNA, thereby inhibiting the production of ICAM-1 protein, a key mediator in leukocyte adhesion and migration to sites of inflammation [2]. This compound is primarily investigated in clinical and preclinical models of inflammatory bowel diseases (IBD), including Crohn's disease, ulcerative colitis, and pouchitis [3].

Why Generic ICAM-1 Inhibitors Cannot Substitute for Alicaforsen Sodium in Targeted IBD Research


Alicaforsen Sodium's mechanism of action, which involves the sequence-specific degradation of ICAM-1 mRNA, fundamentally differentiates it from other ICAM-1 inhibitors, such as monoclonal antibodies. This molecular specificity results in distinct pharmacodynamic, pharmacokinetic, and safety profiles that make simple substitution with a generic ICAM-1 inhibitor or other anti-inflammatory agent invalid for research protocols [1]. Studies have demonstrated that its efficacy as a locally administered enema in distal colitis and pouchitis is linked to this unique mechanism and a favorable local safety profile, which is not achievable with systemic small molecule or antibody-based therapies [2]. Therefore, maintaining the exact compound identity is crucial for experimental reproducibility and data interpretation.

Quantitative Differentiation of Alicaforsen Sodium (UNII-4TWN6SZ8W) from Clinical Comparators


Alicaforsen Sodium vs. Mesalazine Enema for Left-Sided Ulcerative Colitis

In a head-to-head, randomized, double-blind trial comparing alicaforsen enema (240 mg) to mesalazine enema (4 g) in patients with left-sided ulcerative colitis, alicaforsen demonstrated a superior and more durable effect on disease activity index (DAI) reduction post-treatment. [1]

Ulcerative Colitis Enema Clinical Trial Mesalazine

Alicaforsen Enema in Chronic Pouchitis: Quantified Efficacy from a Pilot Trial

In an open-label study of 12 patients with chronic, unremitting pouchitis, 6 weeks of nightly 240 mg alicaforsen enema treatment led to a significant reduction in the Pouchitis Disease Activity Index (PDAI). [1]

Pouchitis PDAI Endoscopy Clinical Trial

Localized Pharmacokinetics of Alicaforsen Enema: Low Systemic Bioavailability vs. IV Administration

A key differentiation for the enema formulation is its pharmacokinetic profile, which is designed for local activity with minimal systemic exposure. This contrasts sharply with the intravenous (IV) route. [1]

Pharmacokinetics Bioavailability Enema Ulcerative Colitis

Steroid-Sparing Effect of Alicaforsen in Crohn's Disease

A randomized, placebo-controlled trial in steroid-dependent Crohn's disease patients demonstrated a significant steroid-sparing effect for alicaforsen, despite missing its primary endpoint of steroid-free remission. [1]

Crohn's Disease Steroid-Sparing Clinical Trial Placebo-Controlled

Alicaforsen vs. Anti-ICAM-1 Antibodies: Comparable Efficacy in a Preclinical Model

In a preclinical model of endotoxin-induced pneumonia, an ICAM-1 antisense oligonucleotide (chemically analogous to alicaforsen) was directly compared to two different anti-ICAM-1 monoclonal antibodies for its ability to inhibit neutrophil emigration. [1]

Preclinical Neutrophil Migration ICAM-1 Antibody

Optimized Research Applications for Alicaforsen Sodium (UNII-4TWN6SZ8W) Based on Differential Evidence


Investigating Durable Disease Modification in Distal Colitis Models

Researchers using the TNBS or DSS models of distal colitis can employ alicaforsen enema to investigate mechanisms of prolonged remission. The evidence from Section 3, showing a 51% reduction in DAI at week 18 (vs. 18% for mesalazine) and low systemic bioavailability (<0.6%), supports its use in protocols designed to dissect local anti-inflammatory and mucosal healing pathways that lead to durable effects beyond the treatment window [1][2].

Evaluating Steroid-Sparing Strategies in Preclinical IBD

Given the demonstrated 14% absolute increase in successful steroid withdrawal in Crohn's disease patients, alicaforsen is a key compound for in vivo studies evaluating steroid-sparing regimens. Its use in combination with corticosteroids in rodent models of colitis can help quantify the potential to reduce steroid exposure while maintaining disease control, as suggested by clinical pharmacodynamic modeling [3].

Developing Therapies for Antibiotic-Refractory Pouchitis

Alicaforsen enema is a critical reference compound for developing new treatments for pouchitis, a condition with high unmet need. The quantified efficacy data from a human pilot study (58% remission rate and 4.59-point reduction in PDAI) provides a clear efficacy benchmark for screening novel compounds in relevant preclinical models or for designing comparative efficacy studies [4].

Quote Request

Request a Quote for Unii-4twn6szb8W

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.